オボラクトン

概要

説明

Obolactone is a natural organic compound classified as a pyranone. It is isolated from the trunk barks of the plant Cryptocarya obovata. This compound has been shown to exhibit cytotoxicity against the KB cell line, indicating its potential as an antineoplastic agent .

科学的研究の応用

Obolactone has several scientific research applications:

Chemistry: It is used as a model compound in the study of pyranone chemistry and the development of new synthetic methodologies.

Biology: Obolactone’s cytotoxic properties make it a valuable compound in cancer research, particularly in studying its effects on different cancer cell lines.

Medicine: Due to its antineoplastic properties, obolactone is being investigated for its potential use in developing new anticancer drugs.

Industry: Obolactone is used as a fungicide and preservative in various industrial applications

作用機序

Target of Action

Obolactone is a pyranone isolated from the trunk barks of Cryptocarya obovata It has been shown to exhibit cytotoxicity against the kb cell line , suggesting that it may target cancer cells or specific proteins within these cells.

Biochemical Pathways

As a plant metabolite , it is likely involved in various metabolic reactions within the plant species Cryptocarya obovata. Its cytotoxic activity suggests that it may interfere with cellular pathways involved in cell growth and survival, but the exact pathways and downstream effects are yet to be determined.

Result of Action

Obolactone has been shown to exhibit cytotoxicity against the KB cell line , indicating that it may have potential as an antineoplastic agent . This suggests that the molecular and cellular effects of Obolactone’s action could include inhibition of cell proliferation and induction of cell death in certain cancer cells.

Action Environment

The environment in which Obolactone acts can influence its efficacy and stability. As a natural compound isolated from Cryptocarya obovata , its activity may be influenced by various environmental factors such as pH, temperature, and the presence of other compounds.

準備方法

The first efficient asymmetric synthesis of obolactone has been accomplished in 11 steps with a 15% overall yield. Key steps in this synthesis include Brown’s enantioselective allylation reactions and ring-closing metathesis reactions . The synthetic route involves the use of organometallic reagents or catalysts, such as carbonylation, carboxylation, and hydroacylation processes, to control and direct the efficiency and selectivity of the lactone ring formation .

化学反応の分析

Obolactone undergoes various chemical reactions, including:

Oxidation: Obolactone can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert obolactone into its corresponding alcohols or other reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the obolactone molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

類似化合物との比較

Obolactone is unique due to its specific structure and biological activity. Similar compounds include other pyranones and lactones, such as:

- Kurzichalcolactone B

- Obochalcolactone

- Oboflavanones A and B These compounds share structural similarities with obolactone but differ in their specific biological activities and applications .

生物活性

Obolactone is a naturally occurring compound with significant biological activity, particularly noted for its anticancer, antimicrobial, and insecticidal properties. This article provides a comprehensive overview of its biological activities, synthesis, and relevant case studies.

Chemical Structure and Synthesis

Obolactone is a dihydropyrone derivative isolated from the trunk bark of Cryptocarya obovata, a tropical plant found in Vietnam. The compound has garnered interest due to its unique molecular architecture and potential therapeutic applications. The synthesis of (+)-obolactone has been achieved through various methods, including asymmetric allylation and Prins cyclization, with notable yields reported in the literature.

| Synthesis Method | Key Steps | Yield (%) |

|---|---|---|

| Asymmetric Allylation | Brown's allylation, oxidative cleavage | 14.5% |

| Prins Cyclization | Cyclization of alcohols | 4% |

| Keck Allylation | Multiple allylations and cyclization | 32% |

Anticancer Activity

Obolactone exhibits potent anticancer effects, particularly against nasopharyngeal carcinoma. Research indicates an IC50 value of approximately 3 µM , demonstrating its effectiveness at low concentrations. This activity is attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study: Nasopharyngeal Carcinoma

A study conducted on nasopharyngeal carcinoma cells revealed that obolactone treatment significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. The findings suggest that obolactone could be a promising candidate for further development as an anticancer agent.

Antimicrobial Properties

Obolactone has demonstrated notable antimicrobial activity against various pathogens. It shows effectiveness against both bacterial and fungal strains, contributing to its potential use in treating infections.

- Antibacterial Activity : Effective against gram-positive bacteria with significant inhibition zones observed in agar diffusion tests.

- Antifungal Activity : Exhibits antifungal properties against common pathogenic fungi, making it a candidate for further research in antifungal therapies.

Insect Growth Inhibition

Beyond its antimicrobial and anticancer properties, obolactone has been reported to inhibit insect growth. This activity suggests potential applications in pest control within agricultural settings.

Research Findings

Research indicates that obolactone affects the hormonal regulation of insect growth, leading to developmental abnormalities. This property could be harnessed for developing eco-friendly insecticides.

Summary of Biological Activities

The following table summarizes the biological activities of obolactone based on recent studies:

| Activity Type | Target Organism/Cell Type | IC50/Effectiveness |

|---|---|---|

| Anticancer | Nasopharyngeal carcinoma | 3 µM |

| Antimicrobial | Gram-positive bacteria | Varies by strain |

| Antifungal | Various pathogenic fungi | Varies by strain |

| Insect Growth Inhibition | Insect larvae | Significant inhibition |

特性

IUPAC Name |

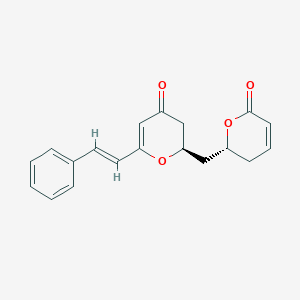

(2R)-2-[[(2R)-6-oxo-2,3-dihydropyran-2-yl]methyl]-6-[(E)-2-phenylethenyl]-2,3-dihydropyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c20-15-11-17(10-9-14-5-2-1-3-6-14)22-18(12-15)13-16-7-4-8-19(21)23-16/h1-6,8-11,16,18H,7,12-13H2/b10-9+/t16-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGGCMIUTMKVIG-WADNSWHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)OC1CC2CC(=O)C=C(O2)C=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC(=O)O[C@H]1C[C@@H]2CC(=O)C=C(O2)/C=C/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Obolactone and where is it found?

A1: Obolactone is a natural product classified as an α-pyrone. It was first isolated from the fruits and trunk bark of the Cryptocarya obovata plant. [, ]

Q2: What makes Obolactone interesting for scientific research?

A2: Obolactone exhibits cytotoxic activity against the KB cell line (a human carcinoma cell line). [, ] This makes it a potential candidate for further investigation into its anti-cancer properties.

Q3: How complex is the structure of Obolactone and what are its key features?

A3: Obolactone contains a dihydro-α-pyrone moiety, a structural feature found in various bioactive natural products. [] Its stereochemistry has been confirmed through various total synthesis approaches, including a notable one employing a symmetry-breaking Wacker monooxidation. []

Q4: What synthetic routes have been explored for producing Obolactone in the lab?

A4: Several total synthesis strategies have been developed for Obolactone, showcasing its significance in organic chemistry research. Some key approaches include:

- Metal-free catalytic δ-hydroxyalkynone rearrangement and ring-closing metathesis: This method provides a concise and efficient route to access both diastereomers of Obolactone and its 7′,8′-dihydro derivatives. []

- Metal-free Brønsted acid-catalyzed rearrangement: This approach utilizes p-toluenesulfonic acid (pTsOH) to catalyze the rearrangement of δ-hydroxyalkynones to dihydropyranones, leading to Obolactone with high regioselectivity. []

- Prins cyclization: This strategy utilizes a Prins cyclization as the pivotal step in the total synthesis. []

- PTSA-catalyzed tandem cyclization: This method uses a tandem cyclization protocol catalyzed by p-toluenesulfonic acid (PTSA) for a stereoselective synthesis. [, ]

- Modified Evans’ Aldol protocol: This approach utilizes an efficient and stereoselective route involving Evans' Aldol reaction. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。